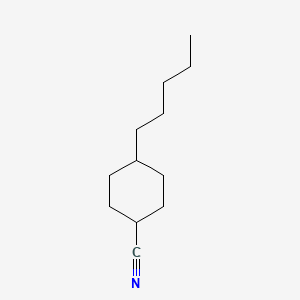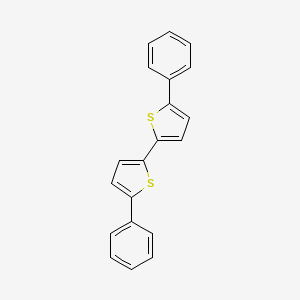
2,2'-Bithiophene, 5,5'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene, 5,5’-diphenyl- is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two thiophene rings connected at the 2-position, with phenyl groups attached at the 5-positions of each thiophene ring. It is known for its unique electronic properties and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5,5’-diphenyl- typically involves the coupling of 2-bromo-5-phenylthiophene with a suitable reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids or esters . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bithiophene, 5,5’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
Aplicaciones Científicas De Investigación
2,2’-Bithiophene, 5,5’-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2,2’-Bithiophene, 5,5’-diphenyl- involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light absorption. In biological systems, it may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: Lacks the phenyl groups, leading to different electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which can alter its reactivity and applications.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: Contains four thiophene rings, further extending its conjugated system and enhancing its electronic properties.
Uniqueness
2,2’-Bithiophene, 5,5’-diphenyl- is unique due to the presence of phenyl groups at the 5-positions of the thiophene rings. This structural feature imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
83495-30-1 |
|---|---|
Fórmula molecular |
C20H14S2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2-phenyl-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-7-15(8-4-1)17-11-13-19(21-17)20-14-12-18(22-20)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
FEHNQAUYPFZIKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


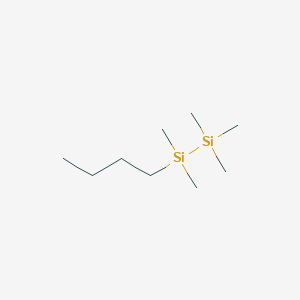
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
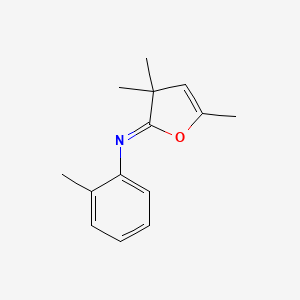
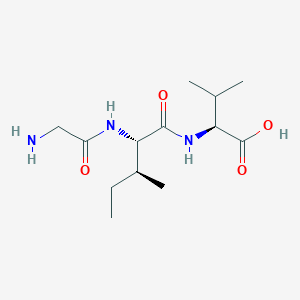
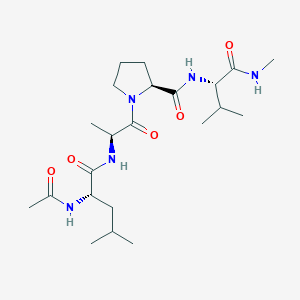

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
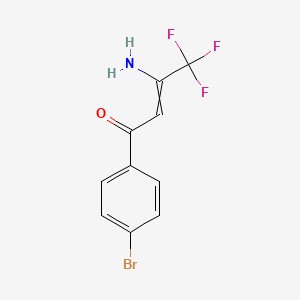
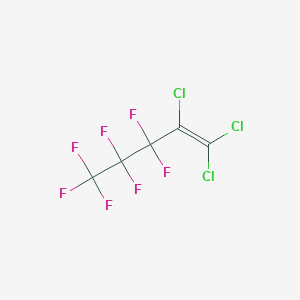
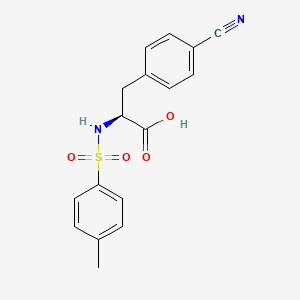
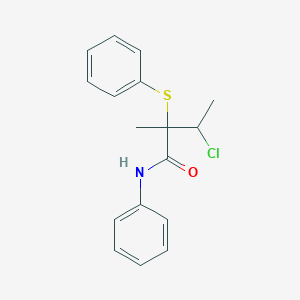
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
